molecular formula C20H30O5 B11690011 2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate

2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate

Cat. No.: B11690011
M. Wt: 350.4 g/mol
InChI Key: OTJVAFHTFQWANG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate typically involves the reaction of 2-octanol with 4-methoxybenzoic acid in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the esterification process to completion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The dioxane ring and methoxybenzoate group can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate is unique due to its combination of a long alkyl chain (octyl group) and a methoxybenzoate group, which imparts distinct chemical and physical properties. This combination makes it suitable for specific applications in organic synthesis and industrial formulations .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2-octyl-1,3-dioxan-5-yl) 4-methoxybenzoate

InChI

InChI=1S/C20H30O5/c1-3-4-5-6-7-8-9-19-23-14-18(15-24-19)25-20(21)16-10-12-17(22-2)13-11-16/h10-13,18-19H,3-9,14-15H2,1-2H3

InChI Key

OTJVAFHTFQWANG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCC(CO1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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